N-{2-nitro-3,4-dimethylphenyl}acetamide
Description
N-{2-Nitro-3,4-dimethylphenyl}acetamide is an acetamide derivative characterized by a nitro group at the 2-position and methyl groups at the 3- and 4-positions of the phenyl ring. Extrapolating from this, the addition of two methyl groups (each contributing ~14 g/mol) suggests an approximate molecular weight of 208.21 g/mol for this compound.
Properties
IUPAC Name |
N-(3,4-dimethyl-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-5-9(11-8(3)13)10(7(6)2)12(14)15/h4-5H,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEZBVGFSIKQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Physicochemical Properties
The table below compares N-{2-nitro-3,4-dimethylphenyl}acetamide with structurally related acetamides:
Key Observations :
- Nitro vs. Chloro/Methoxy Groups : Nitro substituents (as in the target compound) enhance electrophilicity and may confer redox activity, whereas chloro or methoxy groups (e.g., alachlor , dimethoxy derivatives ) modulate solubility and hydrogen-bonding capacity.
- Methyl vs. Methoxy : Methyl groups increase steric bulk and lipophilicity compared to methoxy groups, which are more polar and electron-donating .
Pharmacological Potential
Inference for Target Compound :
The nitro and methyl substituents in this compound may position it for anti-cancer or antimicrobial applications , similar to quinazoline derivatives or benzo[d]thiazole compounds . However, the absence of heterocyclic extensions (e.g., quinazoline, thiazole) might limit its potency compared to these analogs.
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